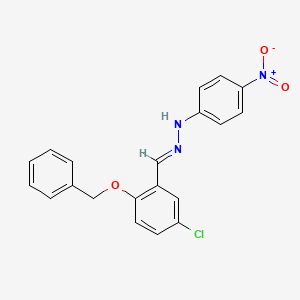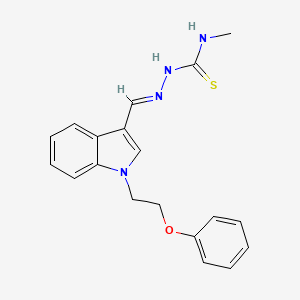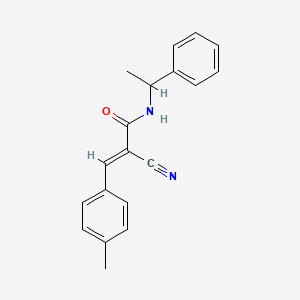![molecular formula C16H15BrN2O2 B5908167 N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide](/img/structure/B5908167.png)
N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also relatively stable and can be stored for extended periods. However, it has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Studies to evaluate the efficacy of this compound in animal models of inflammatory diseases, cancer, and neurodegenerative diseases.
3. Studies to optimize the synthesis method of this compound to improve its bioavailability and solubility.
4. Studies to evaluate the safety and toxicity of this compound in animal models and humans.
5. Studies to develop novel derivatives of this compound with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Further studies are needed to elucidate its mechanism of action, evaluate its efficacy and safety in animal models and humans, and develop novel derivatives with improved therapeutic properties.
Méthodes De Synthèse
N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide can be synthesized using various methods, including the reaction of 5-bromo-2-hydroxybenzaldehyde with benzylhydrazine in the presence of acetic acid. The resulting product is then reacted with acetyl chloride to form this compound.
Applications De Recherche Scientifique
N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-12(20)19-18-10-14-9-15(17)7-8-16(14)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDDHMSUGQPHSU-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)

![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5908115.png)
![N-{2-[2-(2-bromobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5908117.png)
![5-imino-6-(4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908125.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)

![N'-[2-(allyloxy)-5-chlorobenzylidene]-2-(5-amino-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B5908149.png)

![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908171.png)
![6-[4-(diethylamino)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908184.png)
![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)
![3-[2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5908194.png)
